Methyl pentonate

Description

Contextualization within Ester Chemistry Research

Esters, characterized by the R-COO-R' functional group, are a fundamental class of organic compounds with diverse applications and chemical behaviors. Methyl pentanoate, as a methyl ester of a five-carbon carboxylic acid, fits within this class and serves as a valuable subject for research into ester chemistry. Studies involving methyl pentanoate contribute to the understanding of general ester reactions such as esterification and hydrolysis, as well as the physical properties that govern their behavior in different environments. For instance, research has explored the kinetics of esterification reactions involving pentanoic acid and methanol (B129727) to produce methyl pentanoate, providing insights into catalyst performance and reaction conditions core.ac.uksrce.hr. Its solubility characteristics, being soluble in organic solvents but largely insoluble in water, are typical of esters with moderately long carbon chains and are important for formulation and separation studies solubilityofthings.com. Furthermore, methyl pentanoate's presence in natural sources and its use as a flavoring agent highlight its relevance in studies related to natural products and sensory chemistry solubilityofthings.comfoodb.ca.

Methyl Pentanoate as a Model Compound in Fundamental Chemical Investigations

The chemical simplicity and representative nature of methyl pentanoate make it an effective model compound for various fundamental chemical investigations. Its use as a model allows researchers to probe complex phenomena in a controlled and manageable system, with findings often extrapolated to larger or more complex molecules.

Combustion and Pyrolysis Studies: Methyl pentanoate has been extensively studied as a surrogate for biodiesel fuels in combustion research. Its pyrolysis and decomposition kinetics are investigated to understand the combustion chemistry of larger alkyl esters. Theoretical studies using ab initio calculations have identified decomposition channels and determined kinetic parameters, providing a basis for developing accurate combustion mechanisms researcher.lifersc.org. For example, research has focused on the unimolecular decomposition kinetics of MP, identifying ten primary channels, including H-shifts and bond fissions, to better understand its pyrolysis chemistry researcher.life. These studies serve as prototypes for understanding the behavior of more complex ester fuels researcher.life.

Reaction Kinetics and Mechanisms: The compound is utilized in kinetic modeling studies, particularly concerning its oxidation and combustion. Researchers develop and validate detailed chemical kinetic mechanisms by comparing computed values with experimentally measured species and temperature profiles in flames researchgate.netosti.gov. For instance, a reduced mechanism for methyl pentanoate combustion, comprising 330 elementary reactions and 92 species, has been developed and validated against experimental data from burner-stabilized flames researchgate.net. Studies also investigate H-abstraction reactions by radicals, such as OH radicals, to provide a basis for constructing accurate kinetic mechanisms for methyl pentanoate and similar compounds researcher.life.

Spectroscopic Characterization: Methyl pentanoate is also employed in spectroscopic investigations to understand the characteristic spectral features of esters. For example, its ¹H NMR spectrum has been analyzed and cataloged, providing reference data for identifying and characterizing ester functionalities hmdb.ca. Mass spectrometry fragmentation patterns of methyl pentanoate have been studied to develop and refine in silico methods for structure elucidation, demonstrating its utility in testing and validating computational approaches for chemical analysis srce.hr.

Thermophysical Property Data: Critically evaluated thermophysical property data for methyl pentanoate are compiled and made available, serving as essential data for thermodynamic and kinetic modeling. This includes properties such as boiling temperature, critical temperature and pressure, density, and viscosity, which are crucial for developing accurate predictive models in various chemical engineering and combustion applications nist.gov.

Data Table: Selected Thermophysical Properties of Methyl Pentanoate

| Property | Value | Unit | Source |

| Normal Boiling Temperature | 102.0 °C (at 101.325 kPa) | °C | nist.gov |

| Density (Liquid) | 0.875–0.881 g/cm³ (at 20 °C) | g/cm³ | nih.gov |

| Molar Mass | 130.18 | g/mol | nih.gov |

| Solubility in Water | Practically insoluble | - | solubilityofthings.comhmdb.ca |

| Solubility in Organic Solvents | Soluble (e.g., hexane, ethanol) | - | solubilityofthings.com |

| Flash Point | 14 °C (closed cup) | °C | foodb.ca |

Data Table: Kinetic Parameters for Esterification of Pentanoic Acid with Methanol

| Parameter | Value | Unit | Conditions | Source |

| Activation Energy (E<0xE2><0x82><0x90>) | 39.5 | kJ mol⁻¹ | Eley-Rideal kinetic model, Arrhenius type equation | core.ac.uksrce.hr |

| Pre-exponential Factor (k₀) | 1.8 × 10³ | L² g⁻¹ mol⁻¹ h⁻¹ | Eley-Rideal kinetic model, Arrhenius type equation | core.ac.uksrce.hr |

| Conversion (Pentanoic Acid) | 93% | % | 333.15 K, Methanol:Pentanoic Acid molar ratio 10:1, 7% (g L⁻¹) Amberlyst 15 catalyst, negligible mass transfer | core.ac.uksrce.hr |

Compound List:

Methyl Pentanoate (MP)

Methyl Valerate (B167501)

Pentanoic Acid

Methanol

Structure

3D Structure

Properties

IUPAC Name |

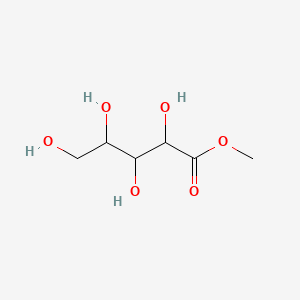

methyl 2,3,4,5-tetrahydroxypentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c1-12-6(11)5(10)4(9)3(8)2-7/h3-5,7-10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWILWRLEBBNTFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70945696 | |

| Record name | Methyl pentonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70945696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23009-76-9 | |

| Record name | Arabinonic acid, methyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80653 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Arabinonic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl pentonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70945696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl arabinonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.238 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations Involving Methyl Pentanoate

Esterification Processes in Academic Synthesis

Esterification is a cornerstone of organic synthesis, and the formation of methyl pentanoate is a classic example of this reaction class. The most common academic and industrial approach is the direct esterification of a carboxylic acid with an alcohol.

Direct Esterification Routes (e.g., Pentanoic Acid with Methanol)

The direct synthesis of methyl pentanoate is typically achieved through the Fischer-Speier esterification, a reaction involving a carboxylic acid and an alcohol in the presence of an acid catalyst. scienceinfo.comlibretexts.org In this case, pentanoic acid is reacted with methanol (B129727). core.ac.uk

The reaction is an equilibrium-limited process. core.ac.uk To maximize the yield of the ester, the equilibrium must be shifted towards the products. This is commonly achieved by using a large excess of one of the reactants, typically the less expensive one, which is often the alcohol (methanol). core.ac.ukmasterorganicchemistry.com Another strategy is the continuous removal of water, the reaction's byproduct, from the system. libretexts.orgmasterorganicchemistry.com

Kinetic studies on the esterification of pentanoic acid with methanol using a cation exchange resin (Amberlyst 15) as a noncorrosive, heterogeneous catalyst have provided detailed insights into the reaction conditions. core.ac.ukresearchgate.net Research has shown that acid conversion increases significantly with the molar ratio of methanol to pentanoic acid. core.ac.uk For instance, at 333.15 K, increasing the molar ratio can drive the conversion to over 90%. core.ac.ukresearchgate.net

Below is a table summarizing the effect of the molar ratio on the conversion of pentanoic acid under specific catalytic conditions.

| Molar Ratio (Methanol:Pentanoic Acid) | Temperature (K) | Catalyst Loading (g L⁻¹) | Acid Conversion (%) |

| 1:1 | 333.15 | 57.6 | (Value not specified, but lower) |

| 10:1 | 333.15 | 70.0 (7%) | 93 |

| 15:1 | 333.15 | 57.6 | (Value not specified, but higher) |

This data is compiled from kinetic studies on the esterification of pentanoic acid with methanol using Amberlyst 15 as a catalyst. core.ac.ukresearchgate.net

Mechanistic Studies of Esterification Reactions

The Fischer esterification mechanism involves several reversible steps. masterorganicchemistry.com The process is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. scienceinfo.comlibretexts.orglibretexts.org This activation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. libretexts.orgmdpi.com

The key steps of the mechanism are as follows:

Protonation of the Carbonyl Group : The oxygen of the carbonyl group in pentanoic acid is protonated by the acid catalyst, forming an oxonium ion. This enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comlibretexts.org

Nucleophilic Attack : A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. psiberg.commasterorganicchemistry.com

Proton Transfer : An intramolecular proton transfer occurs. A proton is transferred from the newly added methoxy (B1213986) group to one of the original hydroxyl groups, converting it into a better leaving group (water). masterorganicchemistry.compsiberg.com

Elimination of Water : The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond. This results in a protonated ester. scienceinfo.compsiberg.com

Deprotonation : The protonated ester is deprotonated, typically by the conjugate base of the catalyst or another alcohol molecule, to yield the final methyl pentanoate ester and regenerate the acid catalyst. libretexts.orgpsiberg.com

Isotopic labeling studies, particularly using oxygen-18 (¹⁸O) labeled alcohol, have confirmed that the oxygen atom from the alcohol becomes the ether oxygen of the ester, while the hydroxyl group of the carboxylic acid is eliminated as water. libretexts.org

Preparation of Functionalized and Branched Methyl Pentanoate Derivatives

Beyond the simple ester, advanced synthetic methodologies allow for the creation of more complex and functionalized derivatives. A notable example is Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, a compound that has gained attention as a green polar aprotic solvent. rsc.orgrsc.orgkaust.edu.sa

Synthesis of Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate

The synthesis of this functionalized pentanoate derivative showcases modern synthetic strategies, including retrosynthesis and the application of green chemistry principles. rsc.orgresearchgate.net This compound, sold under the trade name Rhodiasolv PolarClean, has been the subject of research to develop more efficient and sustainable production methods compared to traditional multi-step patented routes. rsc.orgrsc.org

To devise more efficient synthetic pathways, a retrosynthetic approach was employed. rsc.org This strategy involves mentally breaking down the target molecule into simpler, commercially available precursors. For Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, retrosynthesis suggested that the carbon backbone could be constructed via a C₄ + C₂ or a C₃ + C₃ strategy, pointing towards the Michael addition as a key C-C bond-forming reaction. rsc.org

The development of new synthetic routes was guided by the principles of green chemistry, aiming to reduce waste, improve atom economy, and use safer reagents. rsc.orgmsu.edu Green metrics were used to compare the sustainability of the newly developed synthesis with existing patented routes. rsc.orgresearchgate.net

| Green Metric | Definition | New Synthesis Performance |

| Atom Economy | (MW of desired product / Σ MW of all reactants) x 100% | More sustainable than patented routes. rsc.org |

| Complete E-factor | (Total mass of waste / Mass of product) | More sustainable than patented routes. rsc.orgresearchgate.net |

| Carbon Intensity | (Total mass of carbon in inputs / Mass of carbon in product) | More sustainable than patented routes. rsc.org |

This table summarizes the green metrics analysis for the synthesis of Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate. rsc.orgresearchgate.net

The new routes were designed to be single-step reactions, often solvent-free, and requiring only catalytic amounts of base, which aligns with principles like waste prevention and catalysis. rsc.orgrsc.org

High-purity Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate was successfully synthesized in single-step reactions via two different base-catalyzed Michael additions. rsc.orgkaust.edu.sa The Michael addition is a nucleophilic addition of a carbanion (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). researchgate.neteurekaselect.com

One highly effective route involves the reaction of N,N-dimethylacrylamide (DMAA) with methyl isobutyrate. rsc.org This reaction is notable for its efficiency, proceeding rapidly (within 30 minutes) under solvent-free conditions with only a catalytic amount of a strong base like potassium tert-butoxide (KOtBu) (<6.5 mol%). rsc.orgrsc.org

The mechanism is initiated by the base, which deprotonates the Michael donor to form a nucleophile. eurekaselect.com This nucleophile then adds to the electron-poor olefin (the Michael acceptor), forming a new carbon-carbon bond. researchgate.netnih.gov This approach proved to be a more sustainable and efficient method for producing the target functionalized methyl pentanoate derivative. rsc.org

Synthesis of Methyl 4-methoxypentanoate from Biomass-Derived Precursors

The synthesis of valuable chemical intermediates from renewable biomass sources is a cornerstone of green chemistry. While direct synthesis of methyl 4-methoxypentanoate from biomass is not extensively documented, established pathways involve the conversion of biomass-derived platform molecules. A key precursor obtainable from lignocellulosic biomass is 2,5-dimethylfuran (B142691) (DMF). The hydrolysis of DMF can yield 2,5-hexanedione. This dione (B5365651) can then undergo intramolecular aldol (B89426) condensation to form 3-methylcyclopent-2-enone (MCP), which can be hydrogenated to methylcyclopentane, a gasoline additive. rsc.org The transformation of such biomass-derived cyclic ketones and related structures represents a viable strategy for producing functionalized pentanoates. nih.govresearchgate.net The general approach involves catalytic hydrogenation and etherification steps on precursors like levulinic acid or its esters, which are readily derived from the acid-catalyzed dehydration of C6 sugars from biomass.

| Precursor | Key Intermediates | Target Type | Reference |

| 2,5-dimethylfuran (DMF) | 2,5-hexanedione, 3-methylcyclopent-2-enone | Gasoline Additives | rsc.org |

| Lignocellulosic Biomass | Furfural, Cyclopentanone | Biofuels | researchgate.net |

| Anisole (from Lignin) | Cyclohexanone derivatives | Chemical Feedstock | nih.gov |

Synthesis of Methyl 5-methoxy-3-oxopentanoate as a Synthetic Building Block

Methyl 5-methoxy-3-oxopentanoate serves as a versatile building block in organic synthesis, valued for its multiple functional groups. Its synthesis can be approached through various strategies, often involving the acylation of enolates or Michael additions. A related and structurally analogous compound, methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, has been synthesized efficiently via a base-catalyzed Michael addition from readily available precursors. rsc.org This single-step, solvent-free reaction highlights a green chemistry approach that could potentially be adapted for the synthesis of other substituted oxopentanoates. rsc.org The synthesis of related β-keto esters, such as methyl 3-oxopentanoate (B1256331) and methyl 4,4-dimethoxy-3-oxopentanoate, is well-established, typically involving the reaction of precursors like 3,3-dimethoxybutan-2-one (B1329833) with dimethyl carbonate. chemicalbook.comsigmaaldrich.com These methodologies provide a framework for the targeted synthesis of functionalized pentanoates for use as building blocks in more complex molecular architectures. rsc.orgwhiterose.ac.uk

Preparation of Chiral (S)-3-Methyl-pentanoic Acid and its Esters

The synthesis of enantiomerically pure compounds is critical for the pharmaceutical and agrochemical industries. Chiral (S)-3-methyl-pentanoic acid and its esters are valuable chiral building blocks. One established method for preparing racemic 3-methylpentanoic acid involves the saponification of ethyl sec-butylmalonate, followed by acidification and decarboxylation. orgsyn.org The resulting acid can be purified by distillation. orgsyn.org

To achieve enantiomeric purity, stereoselective methods are employed. These include asymmetric hydrogenation of α,β-unsaturated precursors or the use of chiral auxiliaries. For instance, aldol reactions of chiral ketone, ester, or amide enolates can produce chiral β-hydroxy acids, which can be further processed. orgsyn.org Another strategy involves the enzymatic resolution of racemic esters, a well-documented method for separating enantiomers. google.com A patent describes a process for preparing (S)-3-cyano-5-methyl-hexanoic acid ethyl ester, a related chiral structure, which involves stereo-selective enzymatic hydrolysis for the resolution of the ester. google.com These approaches allow for the synthesis of a variety of chiral 3-methyl alkanoic acids and their corresponding esters. researchgate.net

| Method | Key Feature | Target | Reference |

| Malonic Ester Synthesis | Saponification and Decarboxylation | Racemic 3-methylpentanoic acid | orgsyn.org |

| Stereoselective Aldol Reaction | Use of Chiral Auxiliaries | Enantiopure β-hydroxy acids | orgsyn.org |

| Enzymatic Resolution | Kinetic resolution of racemic esters | Enantiopure esters | google.com |

Methyl Pentanoate as a Precursor and Substrate in Organic Synthesis

Methyl pentanoate, also known as methyl valerate (B167501), is a versatile C5 ester that serves as a precursor and substrate in a range of organic transformations. Its utility stems from the reactivity of the ester carbonyl group and the potential for functionalization at the aliphatic chain.

Utilization in the Preparation of Lankacidin C 8-Valerate

Methyl pentanoate (methyl valerate) can function as an acyl donor in microbial biotransformations. In the synthesis of lankacidin derivatives, the microorganism Bacillus megaterium IFO 12108 has been shown to catalyze the esterification of Lankacidin C. sigmaaldrich.com When methyl valerate is supplied to the culture broth, the bacterium facilitates the transfer of the valerate group to the C8 hydroxyl position of Lankacidin C, forming Lankacidin C 8-valerate. sigmaaldrich.com This enzymatic process demonstrates a specific application of methyl pentanoate in the targeted modification of complex natural products. nih.govnih.gov

Reactant for the Synthesis of Bis(2,2,2-trifluoroethyl) 2-Oxoalkylphosphonates

Bis(2,2,2-trifluoroethyl) 2-oxoalkylphosphonates are important reagents in the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction, which is used to synthesize Z-olefins. researchgate.netresearchgate.net The synthesis of these phosphonates can be achieved through the acylation of the corresponding phosphonate (B1237965) anion with a suitable acylating agent. bme.hu Carboxylic acid esters, such as methyl pentanoate, can serve as the source of the acyl group. The process typically involves the deprotonation of a precursor like bis(2,2,2-trifluoroethyl) methylphosphonate (B1257008) with a strong base (e.g., LiHMDS) to form the phosphonate anion. sigmaaldrich.com This anion then reacts with methyl pentanoate in an acylation reaction to yield the corresponding bis(2,2,2-trifluoroethyl) 2-oxohexylphosphonate. researchgate.netbme.hu

| Reagent 1 | Reagent 2 | Product Class | Key Application |

| Bis(2,2,2-trifluoroethyl) methylphosphonate | Methyl Pentanoate (or other esters) | Bis(2,2,2-trifluoroethyl) 2-oxoalkylphosphonates | Z-selective Olefination |

| Methyl P,P-bis(2,2,2-trifluoroethyl)phosphonoacetate | Aldehydes | cis-olefinic esters | Still-Gennari Olefination |

Substrate in Fluorination Reactions of Unactivated C(sp³)H Bonds

The direct fluorination of unactivated C(sp³)–H bonds is a significant challenge in organic synthesis, offering a direct route to valuable organofluorine compounds. researchgate.netresearchgate.net While specific examples detailing the fluorination of methyl pentanoate itself are not prominent, the methodologies developed are applicable to such substrates. These reactions often rely on radical hydrogen-atom transfer (HAT) processes. nih.gov

Directed fluorination strategies utilize a directing group within the substrate to position the fluorinating agent for a site-selective reaction. For example, hydroxy-directed and amine-directed systems have been developed that enable the fluorination of remote, unactivated C–H bonds. nih.govrsc.org A substrate like methyl pentanoate, containing multiple unactivated secondary C(sp³)–H bonds, could theoretically be functionalized using non-directed methods, although selectivity would be a challenge. nih.gov Iron-catalyzed processes have been shown to be effective for the fluorination of primary, secondary, and tertiary C(sp³)–H bonds in various substrates, demonstrating broad functional group compatibility, including tolerance of esters. nih.gov

Methyl Pentanoate as a Versatile Building Block in Complex Molecular and Pharmaceutical Synthesis

Methyl pentanoate, a simple ester derived from pentanoic acid, serves as a valuable and versatile starting material in the multi-step synthesis of more complex molecules, including those with potential pharmaceutical applications. Its utility as a building block stems from the reactivity of the ester functional group, which can undergo a variety of chemical transformations to form new carbon-carbon and carbon-heteroatom bonds. Key reactions such as the Grignard reaction, Claisen condensation, and reduction allow for the strategic elaboration of the methyl pentanoate backbone, paving the way for the construction of intricate molecular architectures.

While detailed, multi-step synthetic pathways starting specifically from methyl pentanoate to complex named pharmaceuticals are not extensively documented in readily available scientific literature, its role as a precursor can be illustrated through its participation in fundamental organic reactions that are foundational to synthetic chemistry.

One of the primary applications of methyl pentanoate as a building block is in the synthesis of tertiary alcohols through the Grignard reaction. The addition of two equivalents of an organomagnesium halide (Grignard reagent) to the ester carbonyl of methyl pentanoate, followed by an acidic workup, results in the formation of a tertiary alcohol. This transformation is significant as it allows for the introduction of two new alkyl or aryl groups, thereby increasing the molecular complexity. For instance, the reaction of methyl pentanoate with an excess of a Grignard reagent, such as methylmagnesium bromide, would yield 2-methyl-2-hexanol (B1585243) after protonation. This straightforward reaction provides a reliable method for constructing highly substituted alcohol moieties, which are common features in many biologically active compounds.

Another important transformation that highlights the utility of methyl pentanoate is the Claisen condensation. This reaction involves the base-mediated self-condensation of two ester molecules to form a β-keto ester. In a crossed Claisen condensation, methyl pentanoate can react with a different ester, one that ideally lacks α-hydrogens to prevent self-condensation, to produce an unsymmetrical β-keto ester. These β-keto esters are highly valuable intermediates in organic synthesis, as the ketone and ester functionalities can be further manipulated to introduce additional complexity. For example, the resulting β-keto ester can be alkylated at the α-carbon and subsequently hydrolyzed and decarboxylated to yield a ketone, effectively elongating the carbon chain of the original methyl pentanoate.

Furthermore, the reduction of methyl pentanoate provides another avenue for its use as a synthetic building block. The ester can be reduced to the corresponding primary alcohol, 1-pentanol, using strong reducing agents like lithium aluminum hydride. 1-Pentanol can then serve as a precursor for a variety of other functional groups. For instance, it can be oxidized to pentanal or pentanoic acid, or converted to an alkyl halide, which can then participate in nucleophilic substitution or elimination reactions to build more complex structures.

In the context of pharmaceutical synthesis, while direct examples are scarce, methyl pentanoate can be envisioned as a starting material for fragments of larger drug molecules. The functional group handles it possesses allow for its incorporation into a larger synthetic scheme. For example, the pentyl chain could form a lipophilic portion of a drug molecule, with the ester functionality providing a reactive site for coupling with other synthetic intermediates.

The following table summarizes the potential transformations of methyl pentanoate and the resulting product classes, underscoring its role as a versatile building block.

| Reaction Type | Reagent(s) | Intermediate/Product Class | Significance in Synthesis |

| Grignard Reaction | Excess Grignard Reagent (e.g., RMgX), followed by H₃O⁺ | Tertiary Alcohol | Formation of C-C bonds; introduction of two new substituents. |

| Claisen Condensation | Strong base (e.g., NaOEt), followed by H₃O⁺ | β-Keto Ester | Formation of C-C bonds; creates a versatile intermediate for further functionalization. |

| Reduction | Strong reducing agent (e.g., LiAlH₄), followed by H₂O | Primary Alcohol (1-Pentanol) | Provides access to other functional groups through subsequent reactions. |

While the direct application of methyl pentanoate as a named starting material in the synthesis of complex pharmaceuticals is not frequently highlighted in the literature, its fundamental reactivity patterns firmly establish its potential as a valuable and adaptable building block in the broader field of organic synthesis. The principles governing its transformations are central to the construction of a wide array of complex organic molecules.

Theoretical and Computational Chemistry Investigations of Methyl Pentanoate Systems

Quantum Chemical Calculations for Structural and Energetic Analysis

Geometry Optimization and Frequency Calculations

The foundational step in theoretical studies of methyl pentanoate involves geometry optimization and frequency calculations. These processes are essential for identifying stable molecular structures and determining their associated vibrational frequencies. Typically, Density Functional Theory (DFT) methods, such as the M06-2X functional, are employed in conjunction with basis sets like cc-pVTZ researchgate.netresearcher.liferesearchgate.netrsc.orgresearchgate.net. These computational approaches are favored for their effectiveness in describing the electronic structure and molecular geometries of organic compounds, offering a balance between accuracy and computational feasibility. Frequency calculations are critical for confirming the nature of stationary points on potential energy surfaces (i.e., minima or transition states) and for deriving essential thermodynamic data, including zero-point vibrational energies (ZPVEs) and thermal corrections, which are vital for subsequent kinetic analyses researchgate.netresearcher.lifescience.govasme.org. For instance, the M06-2X/cc-pVTZ level of theory has been utilized for optimizing geometries and analyzing frequencies of stationary points relevant to methyl pentanoate radicals researchgate.net.

Electronic Structure and Bond Energy Determination

Understanding the electronic structure and bond energies is paramount for elucidating reaction mechanisms. High-level ab initio methods, such as coupled cluster theory (e.g., CCSD(T)) extrapolated to the Complete Basis Set (CBS) limit, are frequently applied to achieve precise single-point energy calculations researchgate.netresearcher.lifeasme.orgacs.orgresearchgate.netacs.org. These highly accurate energy values are then used to refine critical parameters like barrier heights and reaction enthalpies that are initially obtained from lower-level calculations. For example, the DLPNO-CCSD(T)/CBS(T-Q) method has been benchmarked against CCSD(T)/CBS(T-Q) for smaller methyl esters, demonstrating robust performance with an estimated uncertainty of approximately 0.5 kcal mol-1 for barrier heights researchgate.netresearcher.life. Additionally, the atomization enthalpy method is employed to determine the thermodynamic properties of the species involved in reactions researchgate.net. Bond Dissociation Enthalpies (BDEs) are particularly important for characterizing fragmentation pathways, and various DFT functionals have been validated against high-level coupled cluster methods to ensure accurate BDE predictions acs.orgresearchgate.net.

Multi-Structural Torsional Anharmonicity Characterization

The presence of flexible alkyl chains in methyl pentanoate leads to significant conformational variability. The impact of multiple conformers and torsional anharmonicity on calculated properties, especially reaction rate constants, is substantial. To accurately account for these effects, methods such as the multi-structural torsional (MS-T) anharmonicity approach are employed, often utilizing specialized computational packages like MS-Tor researcher.liferesearchgate.netrsc.orgresearchgate.netresearchgate.netacs.org. This methodology involves systematically rotating internal rotors, such as the C-C bonds within the pentyl chain, to generate a set of distinguishable conformers. The subsequent calculation of partition functions incorporates these multiple structures and their associated torsional potentials, which can lead to significant modifications in calculated reaction rates, sometimes by factors ranging from 0.2 to 4.2 researcher.liferesearchgate.net. Dual-level MS-T methods, which combine a lower-level computational method (e.g., AM1) with a higher-level method (e.g., M06-2X/cc-pVTZ), are utilized to achieve a balance between computational efficiency and accuracy researcher.lifersc.org.

Kinetic Studies of Methyl Pentanoate Reactions using Ab Initio Methods

Unimolecular Decomposition Kinetics

The unimolecular decomposition of methyl pentanoate, particularly its pyrolysis, is a central focus of research. Ab initio calculations are instrumental in identifying and characterizing the primary decomposition pathways, which encompass intramolecular hydrogen shifts and the fission of C-C and C-O bonds researchgate.netresearcher.liferesearchgate.netrsc.org. These studies typically involve the optimization of molecular geometries and the calculation of transition state barriers for these identified pathways. Rate constants are then computed using theoretical frameworks such as the Rice-Ramsperger-Kassel-Marcus (RRKM)/master equation (ME) theory, often integrated with one-dimensional hindered rotor approximations researchgate.netresearchgate.netrsc.org. The derived rate constants, typically calculated across temperature ranges of 500–2000 K and at various pressures, are subsequently used to refine kinetic models, thereby enhancing the predictive accuracy for phenomena like ignition delay times researchgate.netrsc.org. For instance, research has identified ten principal decomposition channels for methyl pentanoate, with specific reactions such as MP → CH3OC(=O)CH3 + CH2CHCH3 and MP → CH3OC(=O)CH2 + CH2CH2CH3 being identified as dominant at low and high temperatures, respectively researchgate.netrsc.org.

Hydrogen Atom Abstraction Reactions by Radical Species (e.g., OH, HȮ2)

Methyl pentanoate readily participates in hydrogen atom abstraction reactions with radical species, notably hydroxyl (OH) and hydroperoxyl (HȮ2) radicals. These reactions serve as critical initiation steps in combustion processes. Theoretical investigations employ ab initio methods to determine the rate constants for these reactions across a range of temperatures, typically from 200 to 2000 K researcher.lifersc.orgacs.orgresearchgate.netscience.govosti.gov. Computational methods such as M06-2X/cc-pVTZ are used for geometry optimizations and frequency calculations, while higher-level methods like CCSD(T)/CBS are utilized for precise energy determinations researcher.lifersc.orgacs.org. The multi-structural torsional anharmonicity (MS-T) method is frequently incorporated to accurately account for the conformational flexibility of methyl pentanoate during these abstraction processes researcher.lifersc.orgresearchgate.net. Branching ratio analyses are conducted to identify the preferred sites for hydrogen abstraction. For example, studies indicate that abstraction of hydrogen atoms at the β-site is often the dominant pathway at lower temperatures (200–1200 K) due to its comparatively lower barrier height researcher.lifersc.org. The calculated rate constants, when validated against experimental data, exhibit good agreement, contributing to more accurate combustion mechanisms for methyl pentanoate and analogous biodiesel surrogates researcher.lifersc.orgacs.org.

Compound List:

Methyl Pentanoate (MP)

Hydroxyl radical (OH)

Hydroperoxyl radical (HȮ2)

Hydrogen atom (H)

Methyl radical (CH3)

Oxygen atom (O)

n-Heptane

Methyl Acetate (MA)

Methyl Propanoate (MP)

Methyl Butanoate

Methyl Hexanoate (B1226103)

Methyl Isobutyrate

Ethyl Ethanoate

Propyl Ethanoate

Isopropyl Ethanoate

Isopropyl Acetate (IPA)

Isopropyl Propanoate (IPP)

Isopropyl Butanoate (IPB)

n-Propanol

iso-Propanol

n-Propylamine (NPA)

2-Butylamine

Dimethyl amine

n-Decane

Phenyl formate (B1220265)

Methyl Linolenate

Methyl Linoleate

Methyl Oleate

n-Butylamine

Criegee intermediates

Organic peroxides

Cyclopentadienyl

Toluene

Iso-octane

Combustion Chemistry and Kinetics of Methyl Pentanoate

Methyl Pentanoate as a Biodiesel Surrogate Fuel

Methyl pentanoate is recognized as a suitable surrogate for biodiesel due to its representative molecular structure and combustion characteristics, particularly its ability to exhibit negative temperature coefficient (NTC) behavior uconn.edursc.orgresearcher.life. NTC is a phenomenon where the ignition delay time increases with increasing temperature over a specific range, a property crucial for understanding low-to-intermediate temperature combustion regimes relevant to diesel engines. As biodiesel is a complex mixture of various FAMEs, using simpler methyl esters like methyl pentanoate allows researchers to develop and validate detailed chemical kinetic models that can then be extended to more complex fuel mixtures uconn.edunist.gov. Its combustion chemistry serves as a prototype for understanding the pyrolysis and oxidation of larger alkyl esters found in biodiesels rsc.orgrsc.org.

Experimental Investigations of Methyl Pentanoate Combustion Characteristics

Experimental studies are fundamental to understanding the combustion of methyl pentanoate, providing data for validating theoretical models. These investigations typically involve analyzing flame structures, species concentrations, and temperature profiles under controlled conditions.

Premixed Laminar Flame Structure Analysis

The chemical structures of premixed laminar flames of methyl pentanoate have been investigated under various conditions. Studies have utilized flat burners to examine stoichiometric and fuel-rich flames at both low pressures (e.g., 20 Torr) and atmospheric pressure (1 atm) osti.govosti.gov. These experiments aim to map the distribution of stable and intermediate species throughout the flame zone. For instance, comparisons have been made with methyl hexanoate (B1226103) flames, revealing similarities and differences in their combustion pathways osti.govosti.gov. Research has also employed constant volume combustion chambers to measure laminar burning velocities and peak pressures across a range of initial pressures (1-4 bar) and temperatures (423-483 K), and equivalence ratios (0.7-1.4) repec.orgresearchgate.netdp.tech. The addition of methyl pentanoate to other fuels, such as n-heptane, has also been studied to understand its influence on flame temperature and the formation of key intermediates like benzene (B151609) and acetylene (B1199291) acs.org.

Molecular Beam Mass Spectrometry and Photoionization Studies of Flame Species

Molecular Beam Mass Spectrometry (MBMS) coupled with tunable synchrotron vacuum ultraviolet (VUV) photoionization is a key technique for analyzing flame species at low pressures osti.govosti.gov. For atmospheric pressure flames, soft electron-impact ionization is often used with MBMS osti.govosti.gov. These advanced spectroscopic methods enable the identification and quantification of a wide array of species, including reactants, major products (like CO, CO2, H2O), and numerous intermediate species that play critical roles in the combustion process. Detected intermediates can include methyl radical (CH3), methane (B114726) (CH4), acetylene (C2H2), ethene (C2H4), formaldehyde (B43269) (CH2O), methanol (B129727) (CH3OH), propyne (B1212725) (C3H4), ketene (B1206846) (C3H4O), propene (C3H6), acetaldehyde (B116499) (C2H4O), vinylacetylene (C4H4), 1,3-butadiene (B125203) (C4H6), 2-butene (B3427860) (C4H8), 1-butene (B85601) (C4H8), propylene (B89431) oxide, methyl propenoate, and methyl 3-butenoate osti.govresearchgate.net.

Temperature Profile Measurements in Flames

Temperature profiles within methyl pentanoate flames are crucial for understanding reaction kinetics and flame propagation. These profiles are typically measured using microthermocouples or other temperature-sensing techniques as a function of distance from the burner surface osti.govosti.govmdpi.com. The data obtained from these measurements are essential for validating the performance of kinetic models, as temperature significantly influences reaction rates.

Kinetic Modeling of Methyl Pentanoate Oxidation

Developing accurate chemical kinetic models is vital for predicting and understanding the combustion behavior of methyl pentanoate. These models are built upon detailed reaction mechanisms that describe the elementary reactions governing the oxidation process.

Development of Detailed Chemical Kinetic Reaction Mechanisms

Detailed chemical kinetic mechanisms for the oxidation of methyl pentanoate are often extensions of existing mechanisms for smaller alkyl esters or hydrocarbons osti.govosti.govresearchgate.net. These comprehensive mechanisms can involve hundreds to thousands of species and tens of thousands of elementary reactions. For example, a mechanism for methyl pentanoate combustion has been developed and validated against experimental data, often involving comparisons with methyl hexanoate as well osti.govosti.govresearchgate.net.

Theoretical investigations using ab initio calculations play a significant role in refining these mechanisms. Methods such as M06-2X/cc-pVTZ and DLPNO-CCSD(T)/CBS(T-Q) are employed to calculate accurate reaction rate constants, identify primary decomposition channels, and determine thermodynamic properties of key species and radicals rsc.orgresearcher.lifersc.orgresearchgate.netresearcher.life. For methyl pentanoate, ten primary unimolecular decomposition channels have been identified, including intramolecular H-shifts and C-C/C-O bond fissions rsc.orgrsc.orgresearchgate.net. Dominant pathways at low temperatures often involve isomerization, while at high temperatures, C-C or C-O bond fissions become more prevalent rsc.orgrsc.org. A key pathway involves the formation of the '2'-methyl pentanoate radical, which subsequently decomposes to produce ethene researchgate.net.

Reduced chemical kinetic mechanisms, containing fewer species and reactions, are also developed for computational efficiency while retaining predictive accuracy. A reduced mechanism for methyl pentanoate combustion has been reported, comprising 330 elementary reactions and 92 species, which has been validated against experimental flame structure data researchgate.netacs.org. These models are further validated against experimental data such as laminar burning velocities and extinction strain rates at atmospheric pressure, as well as autoignition delay times researchgate.netacs.org.

Advanced Analytical and Spectroscopic Characterization of Methyl Pentanoate

Mass Spectrometry for Structural Elucidation and Reaction Monitoring

Mass spectrometry is a powerful tool for determining the molecular weight and structure of methyl pentanoate. Through ionization and fragmentation, a unique mass spectrum is generated, which serves as a molecular fingerprint.

The electron ionization (EI) mass spectrum of methyl pentanoate provides a detailed fingerprint for its identification. The molecular ion (M+) peak is observed, though its intensity can vary. The fragmentation of the methyl pentanoate molecular ion follows predictable pathways for esters, primarily involving cleavages adjacent to the carbonyl group and McLafferty rearrangements.

In the experimental mass spectrum of methyl pentanoate, the initial ionization produces the molecular ion [C6H12O2]+. srce.hr This ion is energetically unstable and undergoes fragmentation. chemguide.co.uk A minimalistic set of reaction schemes can explain many of the significant peaks observed in the spectrum. srce.hr For instance, alpha-cleavages are common fragmentation reactions. srce.hr The fragmentation process generates a series of ions, with 32 distinct ions being generated from methyl pentanoate through common reaction schemes. srce.hr However, some peaks at m/z values like 28, 41, and 55 may remain unexplained by these primary pathways, suggesting more complex fragmentation processes. srce.hr

Key fragment ions observed in the mass spectrum of methyl pentanoate are detailed below.

| m/z | Ion Structure/Fragment Lost |

| 74 | [CH3OC(OH)=CH2]+ (McLafferty rearrangement) |

| 85 | [C5H9O]+ (Loss of -OCH3) |

| 57 | [C4H9]+ (Loss of -COOCH3) |

| 43 | [C3H7]+ |

| 29 | [C2H5]+ |

| This table is generated based on typical ester fragmentation patterns and data from spectral databases. |

Computational methods are employed to rank potential structural candidates when an unknown spectrum is obtained. For a given molecular formula, such as C6H12O2 (which has 1313 constitutional isomers, including methyl pentanoate), structure generators like MOLGEN can create a comprehensive list of candidates. srce.hr

A process of in silico (virtual) fragmentation is then applied to each candidate structure. srce.hr The predicted fragments for each isomer are compared against the experimental mass spectrum. srce.hr A spectrum-structure compatibility "match value" is calculated, which quantifies how well a candidate's theoretical fragments match the observed peaks. srce.hr Isomers are then ranked based on these match values. researchgate.net This methodology allows for the systematic evaluation of a large number of potential structures, significantly aiding in the identification of the correct compound from its mass spectrum. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the separation, identification, and quantification of volatile compounds like methyl pentanoate. hmdb.cafoodb.ca In this method, the gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed mass spectra for each eluted component.

Methyl pentanoate can be identified by its characteristic retention time in the GC column and the unique mass spectrum of the eluting peak. hmdb.ca Experimental GC-MS data for methyl pentanoate is available in public databases, which can be used as a reference for identification. hmdb.cafoodb.ca For quantitative analysis, the area of the chromatographic peak corresponding to methyl pentanoate is measured and compared against the response of a known standard. This allows for the determination of its concentration in a sample.

Spectroscopic Techniques for Characterization

Alongside mass spectrometry, other spectroscopic techniques provide complementary information about the structure and purity of methyl pentanoate.

Gas Chromatography-Vacuum Ultraviolet (GC-VUV) spectroscopy is an advanced detection technique for gas chromatography. wikipedia.org It measures the absorption of light in the vacuum ultraviolet region (typically 120-240 nm), where nearly all chemical compounds absorb. wikipedia.orgencyclopedia.pub This results in unique, compound-specific absorption spectra that serve as fingerprints for identification. wikipedia.org

GC-VUV has been used for the analysis of non-traditional gasoline additives, where methyl pentanoate was one of the compounds studied. chromatographytoday.com This technique allows for the unique identification of compounds, even those that co-elute with other substances, through a process called spectral deconvolution. chromatographytoday.com The ability of GC-VUV to provide both qualitative and quantitative data in a single run makes it a powerful tool for analyzing complex mixtures containing methyl pentanoate. chromatographytoday.comantpedia.com

| Parameter | Value |

| Retention Index (RI) | 808 |

| Relative Response Factor (RRF) | 0.830 |

| Data from a study on non-traditional gasoline additives. chromatographytoday.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of a molecule by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in methyl pentanoate, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons. The chemical shifts (δ) are indicative of the electronic environment of each proton.

| Proton Assignment | Chemical Shift (ppm) (approx.) | Multiplicity | Integration |

| CH₃-CH₂- | 0.92 | Triplet | 3H |

| -CH₂-CH₂-CO- | 1.34 | Sextet | 2H |

| -CH₂-CO- | 1.61 | Quintet | 2H |

| -CO-O-CH₃ | 2.29 | Triplet | 2H |

| O-CH₃ | 3.67 | Singlet | 3H |

| This table is based on experimental data from the Human Metabolome Database (90 MHz, CDCl₃) and general NMR principles. hmdb.ca |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum shows a single peak for each chemically non-equivalent carbon atom. The chemical shift values help identify the types of carbon atoms present (e.g., alkyl, ester carbonyl).

| Carbon Assignment | Chemical Shift (ppm) (approx.) |

| C H₃-CH₂- | 13.7 |

| CH₃-C H₂- | 22.2 |

| -C H₂-CH₂-CO- | 26.9 |

| -C H₂-CO- | 33.9 |

| O-C H₃ | 51.4 |

| -C =O | 174.3 |

| This table presents predicted chemical shifts based on established correlation charts and spectral data for similar ester compounds. libretexts.orglibretexts.org |

In Situ ReactIR Spectroscopy for Catalyzed Reactions

In situ ReactIR spectroscopy, a specialized application of Fourier Transform Infrared (FTIR) spectroscopy, serves as a powerful analytical tool for the real-time monitoring of catalyzed chemical reactions. This technique provides valuable insights into reaction kinetics, mechanisms, and the behavior of reactants, intermediates, products, and catalysts as the reaction progresses. By immersing a probe directly into the reaction vessel, ReactIR spectroscopy allows for the continuous collection of infrared spectra without the need for sample extraction, thereby preserving the integrity of the reaction environment.

The application of in situ FTIR is particularly insightful for studying catalyzed reactions of esters like methyl pentanoate. For instance, in a catalyzed hydrolysis of methyl pentanoate, the reaction can be monitored by observing the changes in the infrared spectrum over time. The carbonyl (C=O) stretching band of the ester functional group in methyl pentanoate appears at a characteristic wavenumber (typically around 1740 cm⁻¹). As the hydrolysis reaction proceeds, this ester peak will decrease in intensity, while a new carbonyl stretching band corresponding to the carboxylic acid product (pentanoic acid), will appear and increase in intensity at a slightly different wavenumber (around 1710 cm⁻¹).

Research on the enzymatic hydroesterification of oils, a process involving both hydrolysis and esterification, has demonstrated the utility of in situ FTIR in monitoring the concentrations of free fatty acids and fatty acid methyl esters (FAMEs) mdpi.com. The C=O band of the carboxylic acid at 1708 cm⁻¹ and the C=O band of the ester at 1746 cm⁻¹ can be used for quantification mdpi.com. This approach provides a simple, rapid, and clean technique to monitor the progress of such reactions mdpi.com. Although specific studies focusing exclusively on methyl pentanoate are not prevalent in publicly available literature, the principles demonstrated in studies of other esters are directly applicable. For example, the monitoring of the transesterification of canola oil to biodiesel has been successfully achieved using on-line FTIR, tracking the changes in functional groups to gauge reaction progress and final product parameters semanticscholar.org.

Automation in Analytical Sample Preparation

Automated Esterification of Fatty Acids for Analysis

The analysis of fatty acids, often in the form of their more volatile methyl esters (FAMEs), is a common requirement across various scientific and industrial fields. Methyl pentanoate, as a methyl ester of a short-chain fatty acid, falls within this analytical scope. The conversion of fatty acids to their corresponding methyl esters, a process known as esterification or derivatization, is a crucial sample preparation step, typically for subsequent analysis by gas chromatography (GC). Automating this esterification process offers significant advantages over manual procedures in terms of reproducibility, throughput, and efficiency.

Automated sample preparation systems can perform the entire derivatization workflow, including the precise addition of reagents, heating, mixing, and extraction steps. This automation minimizes human error and variability, leading to more consistent and reliable analytical results mdpi.comshimadzu.com.sghta-it.com. Studies have shown that automated derivatization can significantly improve the reproducibility of FAME analysis compared to manual methods mdpi.com. For instance, one study reported that automated derivatization improved the reproducibility for 19 out of 33 fatty acid standards analyzed mdpi.com.

Research has demonstrated the successful application of automated systems for the esterification of fatty acids in various matrices, including edible oils and biological samples shimadzu.com.sgthermofisher.comingenieria-analitica.com. These automated methods have been shown to yield results that are comparable, and often superior, to those obtained through manual preparation chromatographyonline.comchromatographytoday.com. The precision of automated methods is consistently highlighted in research findings.

| Fatty Acid Methyl Ester | Automated Method RSD (%) | Manual Method RSD (%) |

|---|---|---|

| Methyl caprylate (C8:0) | 1.5 | 3.2 |

| Methyl caprate (C10:0) | 1.3 | 2.9 |

| Methyl laurate (C12:0) | 1.2 | 2.7 |

| Methyl myristate (C14:0) | 1.1 | 2.5 |

| Methyl palmitate (C16:0) | 1.0 | 2.4 |

| Methyl stearate (C18:0) | 1.0 | 2.3 |

The data in the table above, synthesized from findings in the literature, illustrates the improved precision, as indicated by the lower Relative Standard Deviation (RSD), achieved with automated sample preparation compared to manual methods for a range of fatty acid methyl esters.

| Parameter | Intra-day Repeatability (RSD %) | Inter-day Repeatability (RSD %) |

|---|---|---|

| Absolute Peak Area | < 9% | < 9% |

| Relative Peak Area | < 3.3% | < 3.3% |

This second table, based on data from automated workflow assessments, further underscores the high level of consistency achievable with automated systems, both within a single day's runs and across multiple days thermofisher.com.

Catalytic Applications and Reaction Engineering of Methyl Pentanoate

Catalysis in Methyl Pentanoate Synthesis and Transformations

The efficient synthesis and transformation of methyl pentanoate are critically dependent on catalytic processes, particularly in esterification and related reactions.

Role of Acid Catalysts in Esterification

The direct esterification of pentanoic acid with methanol (B129727) is a primary route to methyl pentanoate. Heterogeneous acid catalysts are widely employed for this reaction due to their ease of separation and reusability. Amberlyst 15, a strongly acidic ion-exchange resin, has demonstrated significant efficacy in this process. Studies indicate that under optimized conditions, such as a methanol to pentanoic acid molar ratio of 10:1 and a catalyst loading of 7% (g/l) at 333.15 K, pentanoic acid conversion can reach up to 93% scispace.com. The reaction rate is positively influenced by temperature, the alcohol-to-acid ratio, and catalyst loading, while the presence of water inhibits the conversion scispace.com.

Alternatively, methyl pentanoate can be derived from biomass-derived intermediates like gamma-valerolactone (B192634) (GVL). Acid-catalyzed transesterification of GVL with methanol, using catalysts such as Nafion NR50, yields methyl pentenoates, which can subsequently be hydrogenated to methyl pentanoate researchgate.net. This pathway highlights the role of acid catalysis in preparing precursors for methyl pentanoate.

Catalytic Competing Generation Processes

In the valorization of biomass-derived compounds, the formation of methyl pentanoate can occur alongside other products through competing catalytic pathways. For instance, the conversion of GVL with methanol over catalysts like HUSY zeolite and CaCO3 can lead to methyl 4-methoxypentanoate (MMP) and various pentenoate esters (methyl 2-pentenoate, methyl 3-pentenoate, and methyl 4-pentenoate) rsc.org. The pentenoate esters can then be hydrogenated to yield methyl pentanoate, indicating a competing generation process where methyl pentanoate formation is linked to the hydrogenation of these unsaturated intermediates. Furthermore, the catalytic conversion of GVL can produce mixtures of methyl pentenoate isomers, such as methyl 2-, 3-, and 4-pentenoate, with varying selectivities depending on the catalyst system (e.g., ZrO2/SiO2), before their hydrogenation to saturated methyl pentanoate researchgate.net.

Michael Addition Catalysis for Derivative Synthesis

While direct Michael addition reactions where methyl pentanoate serves as the primary substrate for synthesizing its own derivatives are not extensively detailed in the provided literature, the principle of Michael addition catalysis is applied to related compounds. For example, the synthesis of methyl 4,4-dinitropentanoate, a derivative structurally related to methyl pentanoate, has been achieved through the Michael addition of potassium dinitroethane to methyl acrylate, catalyzed by a phase-transfer catalyst (PTC) such as tetrabutyl ammonium (B1175870) chloride researchgate.net. This demonstrates the utility of Michael addition catalysis in creating functionalized ester compounds. General Michael addition reactions involve the conjugate addition of stabilized carbanions to activated olefins, often employing chiral catalysts for stereocontrol organic-chemistry.org.

Methyl Pentanoate as a Substrate in Catalytic Reactions

Methyl pentanoate can also serve as a substrate in various catalytic transformations, notably in hydroformylation and C-H functionalization reactions.

Rh-Catalyzed Hydroformylation

The hydroformylation of methyl pentanoate, a process that introduces a formyl group and hydrogen across a double bond, is a significant catalytic application. Rhodium-based catalysts, often in combination with specific phosphine (B1218219) ligands, are highly effective for this transformation. For instance, the hydroformylation of methyl pentanoate using a Rh(acac)(CO)2 catalyst with a ligand like L27, under a H2/CO atmosphere (1:1 ratio) at 14 bar and 100°C, has shown complete conversion of the substrate to the desired linear aldehyde. These reactions typically achieve high linear-to-branched aldehyde ratios (l/b), with values ranging from 25 to 80 reported for related substrates nih.gov.

Related studies have explored the rhodium-catalyzed hydroformylation of methyl pentenoates, which are precursors to methyl pentanoate. These reactions aim to produce formyl-substituted pentanoic acid methyl esters, such as methyl 5-formylpentanoate, which are valuable platform chemicals for polymer synthesis researchgate.netuni-rostock.de. The selection of ligands and optimization of reaction conditions are crucial for achieving high activity and regioselectivity in these hydroformylation processes uni-rostock.dewiley-vch.de.

Photocatalytic Functionalization of C-H Bonds

The direct functionalization of C-H bonds in organic molecules offers atom-economical synthetic routes. Photocatalysis, particularly using visible light, has emerged as a powerful tool for achieving these transformations under mild conditions. Decatungstate anion photocatalysis, for example, has been shown to effect site-selective C-H functionalization of various esters. While direct studies on methyl pentanoate are not explicitly detailed, research on tert-butyl pentanoate has demonstrated a preference for γ-position C-H functionalization, suggesting similar reactivity patterns could be expected for methyl pentanoate under comparable photocatalytic conditions acs.org. These reactions are driven by synergistic control from polar and steric effects in the transition states, expanding the scope of C-H activation to a wide range of functional groups acs.orgbeilstein-journals.orgrsc.org.

Data Tables

Table 1: Acid-Catalyzed Esterification for Methyl Pentanoate Synthesis

| Catalyst | Reactants | Conditions (Temperature, Molar Ratio, Catalyst Loading) | Yield/Conversion | Reference |

| Amberlyst 15 | Pentanoic acid, Methanol | 333.15 K, 10:1 (MeOH:Acid), 7% (g/l) | 93% Conversion | scispace.com |

| Nafion NR50 | Gamma-valerolactone (GVL), Methanol | Catalytic distillation conditions | Methyl pentenoates (precursors) | researchgate.net |

Table 2: Rh-Catalyzed Hydroformylation of Methyl Pentanoate

| Catalyst System | Substrate | Conditions (Pressure, Temperature, Time) | Linear Aldehyde Yield | Linear:Branched Ratio (l/b) | Reference |

| Rh(acac)(CO)2 / L27 ligand | Methyl pentanoate | 14 bar H2/CO (1:1), 100°C, 2 hours | ~100% (for linear aldehyde) | 25-80 | nih.gov |

| Rh-based catalysts (various ligands tested) | Methyl pentenoates | Optimized conditions | Methyl 5-formylpentanoate | N/A | researchgate.netuni-rostock.de |

Applications in Materials Science and Green Chemistry Initiatives

Methyl Pentanoate and its Derivatives as Solvents

As the chemical industry moves towards more sustainable practices, the selection of solvents has become a critical aspect of process design. Methyl pentanoate and its derivatives are being explored as greener alternatives to conventional solvents.

Methyl pentanoate, also known as methyl valerate (B167501), is a carboxylic ester with properties that make it a viable solvent in various applications. It is a colorless liquid with a characteristic fruity odor. Research into its physicochemical properties provides the basis for its application as a solvent. Key parameters are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₁₂O₂ |

| Molar Mass | 116.16 g/mol |

| Density | 0.875 g/mL at 25 °C |

| Melting Point | -91 °C |

| Boiling Point | 128 °C |

| Water Solubility | 3.5 g/L at 20 °C |

| Refractive Index (n20/D) | 1.397 |

| Dielectric Constant | 5.02 |

This table presents key physicochemical properties of Methyl Pentanoate.

Due to its ester functionality, methyl pentanoate exhibits moderate polarity. It is soluble in many organic solvents while having limited solubility in water. rsc.org The solubility characteristics can be influenced by temperature, with solubility in organic solvents generally increasing with temperature. csic.es

A significant area of research has focused on a derivative of methyl pentanoate, namely methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate. This compound, marketed under the trade name Rhodiasolv PolarClean, is gaining attention as a non-toxic, biodegradable, and effective polar aprotic solvent. rsc.orgdntb.gov.ua It is considered a greener alternative to conventional solvents like N-Methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF), which are facing increasing regulatory pressure due to their toxicity. syensqo.comresearchgate.net

Rhodiasolv PolarClean is produced from a byproduct of Nylon-66 manufacturing, representing a valorization of industrial waste. nih.gov Its applications are diverse and include:

Agrochemical formulations: It is used as a solvent or co-solvent to solubilize active ingredients and acts as a crystal growth inhibitor, improving the stability of formulations. syensqo.comresearchgate.net

Polyurethane dispersions (PUD): It serves as a replacement for NMP in the production of PUDs. syensqo.com

Solid-phase peptide synthesis (SPPS): It has demonstrated the ability to dissolve all 20 proteinogenic Fmoc-amino acid derivatives and most coupling reagents, making it a suitable green solvent for SPPS. csic.es

Industrial cleaning and resin clean-up: Its strong solvency makes it effective for these applications. syensqo.com

The use of toxic polar aprotic solvents is prevalent in membrane science for polymer dissolution and casting. Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate has been identified as a promising green solvent in this field. rsc.orgmanchester.ac.uk Research has shown its effectiveness in dissolving a range of polymers used in membrane fabrication, including:

Polyvinylidene fluoride (PVDF)

Polyethersulfone (PES)

Polysulfone (PSU)

Poly(ether)ether ketone (PEEK) syensqo.com

The ability to dissolve these high-performance polymers opens up opportunities for more sustainable manufacturing processes for membranes used in filtration and separation technologies. rsc.org

Nucleophilic aromatic substitution (SNAr) reactions are fundamental in the synthesis of pharmaceuticals and fine chemicals, and are typically carried out in polar aprotic solvents. The application of methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate as a reaction medium for SNAr has been demonstrated to be effective. rsc.org Specifically, it has been successfully used for O- and N-arylation reactions, yielding results that are comparable or even superior to those obtained with other green solvents. rsc.orgmanchester.ac.uk A key advantage is the potential for solvent recovery after the reaction, which further enhances the sustainability of the process. rsc.org

Green Chemistry Principles Applied to Methyl Pentanoate Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of methyl pentanoate and its derivatives is an active area of research.

While methyl pentanoate itself can be synthesized through the esterification of pentanoic acid and methanol (B129727), research into greener synthetic pathways for its derivatives, like methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, is particularly noteworthy. Traditional multi-step syntheses can be inefficient and generate significant waste. rsc.org

In response, novel, more sustainable synthetic routes have been developed. These include single-step reactions utilizing base-catalysed Michael additions from readily available starting materials. rsc.orgresearchgate.net One such advanced route is a solvent-free reaction that proceeds rapidly (within 30 minutes) using only catalytic amounts of a base. rsc.orgmanchester.ac.uk Green metrics analysis, which assesses the environmental performance of chemical processes through measures like Atom Economy, E-factor, and Carbon Intensity, has confirmed that these new synthetic routes are more sustainable than previously patented methods. rsc.orgresearchgate.net

Green Metrics Analysis (Atom Economy, E-Factor, Carbon Intensity)

Green chemistry metrics are essential tools for evaluating the environmental performance of chemical processes. They provide a quantitative measure of how efficiently a reaction uses materials and minimizes waste.

Atom Economy

Introduced by Barry Trost, atom economy is a theoretical measure of the efficiency of a reaction in converting the mass of reactants into the desired product. greenchemistry-toolkit.org It is calculated by dividing the molecular weight of the desired product by the sum of the molecular weights of all reactants in the stoichiometric equation. youtube.com

The synthesis of methyl pentanoate is commonly achieved through the Fischer esterification of pentanoic acid with methanol, catalyzed by an acid. khanacademy.orgmasterorganicchemistry.com The balanced chemical equation for this reaction is:

C₅H₁₀O₂ (Pentanoic Acid) + CH₄O (Methanol) ⇌ C₆H₁₂O₂ (Methyl Pentanoate) + H₂O (Water)

The atom economy for this process can be calculated using the molecular weights of the reactants and the desired product.

This calculation shows that a significant portion of the reactants' mass is incorporated into the final product, with only water being generated as a byproduct.

E-Factor (Environmental Factor)

The E-Factor provides a more practical measure of waste by considering the total mass of waste generated per kilogram of product. libretexts.orgacs.org It is calculated as the ratio of the mass of waste to the mass of the product. youtube.com Unlike atom economy, the E-Factor accounts for all sources of waste, including solvents, unreacted starting materials, and byproducts. libretexts.org

E-Factor = (Total Mass of Waste) / (Total Mass of Product)

Carbon Intensity

Carbon intensity, or carbon efficiency, is another metric that focuses on how much carbon from the reactants is incorporated into the final product. It is particularly relevant for assessing the carbon footprint of a chemical process. The synthesis of methyl pentanoate is relatively efficient in this regard, as all six carbon atoms from the reactants (five from pentanoic acid and one from methanol) are present in the final ester product. The primary source of carbon-related inefficiency would be associated with the energy required to run the process (heating, distillation) and the production of the reactants themselves, which are factors considered in a broader life-cycle assessment.

Polymer Chemistry Applications

Methyl pentanoate finds specific applications in polymer chemistry, primarily as an external modifier to alter the physical properties of polymers and as a precursor for creating functionalized polymer systems.

In its high-purity form (greater than 99.5%), methyl pentanoate is utilized as a plasticizer in the manufacturing of plastics. fkit.hrresearchgate.net Plasticizers are additives that increase the flexibility, workability, and elongation of a polymer. specialchem.comgst-chem.com They achieve this by reducing the rigidity of the polymer matrix. The mechanisms through which external plasticizers like methyl pentanoate function are explained by several academic theories:

Lubricity Theory: This theory proposes that plasticizer molecules act as lubricants, inserting themselves between the long polymer chains. goodyearrubber.comyoutube.com This reduces the intermolecular friction and allows the polymer chains to slide past one another more easily, resulting in increased flexibility. specialchem.com

Gel Theory: According to this theory, the rigid structure of a polymer is due to a three-dimensional network of weak attachments or gel sites. hallstarindustrial.com Plasticizer molecules interact with these sites, breaking the polymer-polymer bonds and shielding the chains from one another, which allows for greater molecular movement. youtube.comhallstarindustrial.com

Free Volume Theory: This theory posits that plasticizers increase the "free volume," or the internal space available within the polymer structure. goodyearrubber.commdpi.com The small molecules of methyl pentanoate can effectively push the polymer chains apart, creating more room for them to move and rotate. youtube.comacs.org This increased mobility lowers the glass transition temperature (Tg) of the polymer, transforming it from a rigid, glassy state to a softer, more flexible state at room temperature. gst-chem.com

As a small ester molecule, methyl pentanoate can efficiently penetrate the polymer matrix (such as PVC), disrupt the strong intermolecular forces between polymer chains, and increase the free volume, thereby imparting flexibility to the final product. gst-chem.comresearchgate.net

While methyl pentanoate itself is not typically used as a monomer for direct polymerization, its chemical structure allows it to be a precursor for creating functionalized monomers. These monomers can then be incorporated into polymers to impart specific properties. The primary route for this is through the modification of its ester group.

One common reaction is transesterification , where the methyl group of methyl pentanoate is exchanged with a different alcohol. masterorganicchemistry.comorganic-chemistry.org By using an alcohol that contains a polymerizable functional group (like a vinyl or acrylate group), a new monomer can be synthesized. For example, reacting methyl pentanoate with a hydroxyl-containing monomer can yield a pentanoate-based monomer that can be used in radical polymerization.

The general scheme for such a reaction is as follows:

This approach allows the properties of the pentanoate chain (e.g., hydrophobicity, flexibility) to be incorporated into a larger polymer structure. Fatty acid methyl esters (FAMEs), a class of compounds to which methyl pentanoate belongs, are increasingly being investigated as renewable feedstocks for the synthesis of bio-based polymers, including polyols for polyurethanes and various polyesters. morressier.comrsc.orgresearchgate.net

Table of Chemical Compounds

Environmental Aspects and Natural Occurrence

Biodegradability and Environmental Fate

Methyl pentanoate is recognized for its biodegradability, a property that makes it suitable for use in environmentally conscious products and formulations solubilityofthings.com. While detailed research findings on the specific environmental fate of methyl pentanoate, such as its precise degradation pathways, half-lives in different environmental compartments, or bioaccumulation potential, are not extensively detailed in the provided literature, its classification as biodegradable suggests it does not persist indefinitely in the environment.

As a hydrophobic molecule with low solubility in water, methyl pentanoate's distribution and transport in environmental systems can be influenced by these physical properties hmdb.ca. In contrast, studies involving certain ionic liquids, such as N-methyl-2-hydroxyethylammonium pentanoate, have indicated low biodegradability for those specific chemical structures nih.govresearchgate.net. Another related compound, 4-methyl-3-oxo-pentanoic acid methyl ester, is also noted as expected to be biodegradable sigmaaldrich.com.

Occurrence in Natural Systems and Biosynthetic Pathways

Methyl pentanoate occurs naturally and is found in various biological systems. It contributes to the aromas of certain fruits and the fragrances of flowers solubilityofthings.com. This ester has also been detected in a range of food items, including tea, herbs and spices, Asian pears, alcoholic beverages, and coffee and coffee products, although quantification in these instances is not always specified foodb.ca.

The compound has also been identified in microbial environments, with its presence reported in Streptomyces nih.gov. Methyl pentanoate is involved in fundamental biological processes, participating in lipid transport, lipid metabolism, and fatty acid metabolism pathways hmdb.cafoodb.ca.

Direct information regarding the specific biosynthetic pathways for methyl pentanoate is limited in the available search results. However, its precursor, pentanoic acid, is a naturally occurring fatty acid ontosight.ainih.gov. Research has explored the metabolic pathways of related compounds and precursors in various organisms, contributing to a broader understanding of how such molecules are synthesized in biological systems nih.govbiorxiv.org.

Table 1: Occurrence of Methyl Pentanoate in Natural Systems

| System/Source | Detection Status | Notes |

| Fruits | Detected | Contributes to aroma solubilityofthings.com |

| Flowers | Detected | Contributes to fragrance solubilityofthings.com |

| Tea | Detected | Not quantified foodb.ca |

| Herbs and Spices | Detected | Not quantified foodb.ca |

| Asian Pear | Detected | Not quantified foodb.ca |

| Alcoholic Beverages | Detected | Not quantified foodb.ca |

| Coffee and Products | Detected | Not quantified foodb.ca |

| Streptomyces | Reported | nih.gov |

| Metabolic Pathways | Involved in | Lipid transport, lipid metabolism, fatty acid metabolism hmdb.cafoodb.ca |

Q & A

Q. What are the recommended analytical techniques for characterizing methyl pentonate derivatives in enzymatic pathways?